Ethylamine-15N
Description
Structure
3D Structure
Properties
IUPAC Name |
ethan(15N)amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSNBJAOOMFDIB-LBPDFUHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[15NH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480331 | |
| Record name | Ethylamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88216-85-7 | |
| Record name | Ethylamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88216-85-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Research Applications and Findings
Hydrothermal Reaction Pathway Elucidation Using ¹³C and ¹⁵N Labeling
The analysis, conducted using both ¹³C and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, allowed for the unambiguous identification of reaction products and intermediates. The ability to maintain a mass balance within 10% for both ¹³C and ¹⁵N isotopes provided strong evidence for the accuracy of the proposed reaction mechanisms and the comprehensive analysis of the reaction products nii.ac.jp. This demonstrates how isotopic labeling acts as a powerful structure-distinguishing tool due to the high sensitivity and distinct spectral signals provided by isotopes, particularly through techniques like NMR and mass spectrometry.
Table 1: Illustrative Mass Balance Confirmation in Hydrothermal Amine Reactions
| Isotope Label | Initial Amount (mol) | Total Amount in Products + Reactant (mol) | Mass Balance (%) | Method of Analysis |
| ¹³C | X | X ± 0.1X | ≥ 90% | ¹³C NMR |
| ¹⁵N | Y | Y ± 0.1Y | ≥ 90% | ¹⁵N NMR |
Note: This table is illustrative, representing the principle of mass balance confirmation using isotopic labeling as described in nii.ac.jp. Specific quantities (X, Y) would depend on the experimental setup.
This type of study underscores the fundamental role of ¹⁵N labeling in verifying reaction stoichiometry and identifying the fate of nitrogen atoms in complex chemical transformations, particularly in environments where reaction pathways might otherwise be ambiguous.
¹⁵N NMR in Mechanistic Studies of Nitrogen-Containing Compounds
Beyond hydrothermal reactions, ¹⁵N NMR spectroscopy is widely utilized to monitor the behavior of nitrogen atoms in various chemical and biochemical processes. For instance, ¹⁵N NMR has been employed to study tautomerization equilibria in heterocyclic compounds and to identify intermediates in enzyme-catalyzed reactions involving nitrogenous substrates wikipedia.orgresearchgate.netnih.gov. In the context of ethylamine, ¹⁵N labeling would enable detailed investigations into the mechanisms of reactions involving its amine group, such as nucleophilic attacks, proton transfers, or coordination chemistry, by providing direct spectroscopic evidence of the nitrogen atom's involvement and transformation.
Spectroscopic Characterization and Advanced Analytical Techniques of Ethylamine 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethylamine-15N
The nucleus of the 15N isotope possesses a nuclear spin of I = 1/2, making it NMR-active with a relatively low gyromagnetic ratio (γ) and natural abundance (approximately 0.37%). Despite these challenges, 15N NMR spectroscopy provides unique information, especially when the nucleus is isotopically enriched. For this compound, 15N NMR spectroscopy is instrumental in understanding the electronic environment of the nitrogen atom, its interactions with neighboring nuclei, and its behavior in various chemical environments and reactions. The 15N nucleus offers a wide chemical shift range, which can extend up to 900 ppm, providing high detection accuracy and the ability to resolve complex chemical phenomena rsc.org.
Analysis of 15N NMR Chemical Shifts
The 15N chemical shift (δ15N) is highly sensitive to the electronic environment around the nitrogen atom, reflecting the electron density and hybridization state. For amines, the δ15N value is influenced by factors such as alkyl substitution, protonation state, solvent effects, and hydrogen bonding. 15N NMR spectroscopy is a valuable tool for characterizing amine reactivity, as the chemical shift can provide information about the availability of the nitrogen lone pair sintef.noresearchgate.net.
Studies on saturated aliphatic amines have demonstrated that substituent effects significantly influence the 15N chemical shifts. For primary amines, good linear correlations have been observed between 15N chemical shifts and the 13C chemical shifts of corresponding carbons in hydrocarbon analogues caltech.edu. While specific data for this compound is not extensively detailed in the provided literature, general trends for primary amines indicate that electron-donating alkyl groups tend to cause a slight upfield shift (lower ppm value) compared to ammonia. Conversely, electron-withdrawing substituents or steric hindrance can lead to downfield shifts.
For instance, studies on various primary amines in the context of CO2 capture reveal that their 15N chemical shifts correlate with their reactivity towards CO2 formation of carbamates sintef.noresearchgate.netnih.govusn.nousn.no. The electron density on the nitrogen, as reflected by the 15N chemical shift, is a key factor in this reactivity. Sterically hindered amines, such as those with bulky groups near the nitrogen, also exhibit characteristic shifts, suggesting that steric hindrance can manifest as an electronic effect influencing the nitrogen's electron density researchgate.net. Calculations using density functional theory (DFT) have also shown good agreement with experimental 15N NMR data for related amine structures, aiding in the interpretation of substituent effects oaji.net.
Table 1: Representative 15N NMR Chemical Shifts of Primary Amines
| Compound Name | 15N Chemical Shift (δ15N, ppm) | Notes | Reference |
| Benzylamine (free) | ~24.42 | In dichloromethane-d2, under SABRE conditions. | rsc.org |
| 2-(1-Cyclohexenyl)ethylamine | 91.31 | Experimental value, a substituted ethylamine (B1201723). | oaji.net |
| Primary Amines (general) | -20 to -40 (approximate range) | General range for simple primary alkyl amines in neutral solution. | sintef.nocaltech.edu |
Note: Specific experimental 15N NMR chemical shift data for this compound itself is not explicitly provided in the reviewed literature snippets, but general trends and data from related primary amines are presented.
Solvent polarity, pH, and the presence of other interacting species significantly impact the 15N chemical shifts of amines. Protonation of the amine nitrogen atom, for example, leads to a substantial downfield shift in the 15N NMR spectrum due to the formation of an ammonium (B1175870) ion, which alters the electron distribution and increases deshielding caltech.edu. This protonation shift can be correlated with empirical substituent parameters caltech.edu.
In studies related to CO2 capture, the influence of solvent systems (e.g., aqueous solutions) on the 15N chemical shifts of amines has been investigated sintef.nonih.govusn.no. These studies highlight that solvent effects are crucial for understanding the chemical dynamics, including the availability of the nitrogen lone pair for reactions. The observed linear relationships between 15N chemical shifts and carbamate (B1207046) formation constants underscore the sensitivity of the 15N signal to the amine's environment sintef.noresearchgate.netusn.no.
Elucidation of Spin-Spin Coupling Constants (e.g., 1JCH, 2JNH, 1JNH)
Spin-spin coupling, observed as splitting in NMR spectra, provides valuable information about connectivity and through-bond interactions between nuclei. For this compound, couplings involving the 15N nucleus, such as 1JNH and potentially 2JNH or 13C-15N couplings, can offer detailed structural insights.
The 15N–1H spin coupling constant (1JNH) is particularly informative. Studies have shown linear relationships between the amino group stretching frequency (νNH) and the 15N–1H spin coupling constant in primary amines and anilines rsc.org. The magnitude of these coupling constants can be influenced by the hybridization of the nitrogen and carbon atoms, as well as the bond order oaji.netrsc.org. For example, a 1JHN of 90 Hz was observed in a study confirming the structure of a compound with an NH2 group nih.gov.
Furthermore, 15N labeling enables the observation of 13C–15N spin-spin coupling constants (SSCCs), which can be crucial for determining molecular structures and reaction pathways, especially in complex nitrogen heterocycles nih.gov. In specialized applications like hyperpolarized NMR, 15N–15N spin-relayed transfer can occur efficiently over two chemical bonds nih.gov.
Vibrational Spectroscopy (Infrared and Raman) Applications for this compound
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the characteristic vibrational modes of molecules. These techniques are highly sensitive to molecular structure and the presence of specific functional groups. For this compound, isotopic substitution significantly influences these vibrational frequencies, providing a distinct spectral fingerprint.
Primary amines, such as ethylamine, exhibit characteristic absorption bands in their IR spectra. These include N-H stretching vibrations, typically appearing as two distinct peaks in the region of 3500-3300 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹. The C-N stretching vibration is usually observed in the fingerprint region, generally between 1000-1250 cm⁻¹ for aliphatic amines. brainly.comscribd.com
The substitution of ¹⁴N with ¹⁵N in ethylamine directly impacts the vibrational modes involving the nitrogen atom. Due to the increased atomic mass of ¹⁵N, the reduced mass of the vibrating N-H and C-N bonds changes, leading to a predictable shift in their vibrational frequencies. Specifically, these vibrations will typically shift to lower wavenumbers (a red-shift) compared to their ¹⁴N counterparts. This isotopic shift is a critical factor in identifying and confirming the presence of the ¹⁵N label in spectroscopic analyses. For instance, studies involving the VUV irradiation of ¹⁵N-labeled ethylamine ice have utilized IR spectroscopy to monitor chemical transformations and confirm isotopic identity by comparing spectra with ¹⁴N-labeled ethylamine. aanda.org
Table 3.2.1: Expected Vibrational Frequencies for Ethylamine and this compound
| Vibrational Mode | Unlabeled Ethylamine (cm⁻¹) | This compound (cm⁻¹) | Notes |
| N-H Asymmetric Stretch | ~3350 | ~3320 | Shift due to ¹⁵N incorporation. |
| N-H Symmetric Stretch | ~3300 | ~3270 | Shift due to ¹⁵N incorporation. |
| N-H Bend | ~1600 | ~1580 | Shift due to ¹⁵N incorporation. |
| C-N Stretch | ~1050 | ~1030 | Shift due to ¹⁵N incorporation. |
Note: Specific values can vary based on experimental conditions (e.g., phase, solvent) and the specific vibrational coupling. The table illustrates the expected shifts due to ¹⁵N substitution.
Chromatographic Techniques for Separation and Detection of Labeled Amines
Chromatographic techniques are fundamental for separating complex mixtures into their individual components, a prerequisite for their subsequent analysis. For isotopically labeled compounds like this compound, chromatography is essential for isolating it from unlabeled species or other matrix components before detection, typically by mass spectrometry.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Ethylamine, being a small, relatively volatile amine, can be effectively separated using GC. When coupled with Mass Spectrometry (GC-MS), it provides a powerful platform for identifying and quantifying this compound based on its distinct mass-to-charge ratio. creative-proteomics.compageplace.de
High-Performance Liquid Chromatography (HPLC) offers broader applicability, particularly for compounds that are less volatile or thermally labile, or for analyzing complex mixtures such as biological fluids or reaction products. HPLC systems, often employing mobile phases like acetonitrile (B52724) and water gradients, can separate amine conjugates or derivatives. The subsequent coupling with MS (LC-MS) is crucial for detecting the ¹⁵N label. researchgate.netbiorxiv.orgacs.org
The primary advantage of using chromatography in conjunction with MS for labeled amines lies in its ability to achieve high sensitivity and selectivity. While the chemical properties of this compound are nearly identical to unlabeled ethylamine, their mass difference is exploited by MS. Chromatography ensures that the sample injected into the MS is resolved, minimizing interference and enhancing the accuracy of isotopic ratio measurements. This is vital for applications such as metabolic flux analysis, where the incorporation and distribution of the ¹⁵N label need to be precisely tracked. creative-proteomics.compageplace.debiorxiv.org Research involving the feeding of isotopically labeled amines, including those with ¹⁵N, to study conjugation pathways with bile acids, exemplifies the application of HULPLC-MS/MS for such analyses. biorxiv.org
Compound List:
Ethylamine
this compound
Nitrogen-15 (¹⁵N)
Nitrogen-14 (¹⁴N)
Theoretical and Computational Investigations of Ethylamine 15n
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic distribution, bonding, and energy landscape of ethylamine-15N. These methods provide a detailed picture of the molecule's behavior at the atomic and electronic level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely employed method for investigating the electronic structure of molecules due to its favorable balance between accuracy and computational cost. DFT studies on ethylamine (B1201723) have focused on optimizing molecular geometries, calculating electron density distributions, and determining molecular orbital energies. For instance, studies have used DFT, specifically the B3LYP functional, in conjunction with various basis sets (e.g., 6-311++G(d,p)) to accurately predict NMR parameters for ethylamine derivatives oaji.netresearchgate.netnih.govmdpi.comresearchgate.netsemanticscholar.org. These calculations can provide insights into the electronic environment around the ¹⁵N atom, influencing its chemical shift and coupling constants. The application of DFT to analyze reaction pathways and surface chemistry involving ethylamine also highlights its utility in understanding the molecule's reactivity researchgate.netresearchgate.netrsc.org.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, offer higher levels of accuracy for predicting spectroscopic parameters, although they are computationally more demanding. These methods have been used to study the conformational energetics of ethylamine, with MP2 and MP4 calculations being employed to determine the relative stability of different conformers and the barriers for interconversion researchgate.netresearchgate.net. Such calculations are crucial for understanding how subtle changes, like isotopic substitution, might affect molecular properties. For predicting NMR parameters, ab initio methods like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, are standard oaji.netresearchgate.netnih.govconicet.gov.ar.
Basis Set Selection and Computational Model Validation for this compound Systems
The choice of basis set and computational model is critical for achieving reliable results in quantum chemical calculations. For ethylamine and related systems, studies have explored various basis sets, from simpler ones like 6-31G(d) to more extensive sets like 6-311++G(d,p) or aug-cc-pVTZ oaji.netresearchgate.netnih.govmdpi.comresearchgate.netconicet.gov.ar. Validation often involves comparing calculated spectroscopic parameters (e.g., chemical shifts, coupling constants) with experimental data. For example, studies have shown that the B3LYP functional with the 6-311++G(d,p) basis set provides good agreement with experimental NMR data for ethylamine derivatives oaji.net. The inclusion of solvent effects, often using implicit models like the Polarizable Continuum Model (PCM), is also important for accurate predictions, especially for properties sensitive to the molecular environment researchgate.netnih.gov. The accuracy of computational models for predicting ¹⁵N NMR chemical shifts has been systematically evaluated, with methods showing mean absolute errors as low as 5.3 ppm when properly scaled semanticscholar.org.
Prediction of Spectroscopic Parameters (Chemical Shifts, Coupling Constants, Quadrupolar Coupling Constants)
The prediction of spectroscopic parameters is a key application of computational chemistry. For this compound, ¹⁵N NMR chemical shifts and ¹J(C,N) coupling constants are of particular interest.
Table 1: Predicted and Experimental ¹⁵N NMR Data for Ethylamine Derivatives
| Compound/Parameter | Method/Basis Set | Predicted Value (ppm) | Experimental Value (ppm) | Reference |
|---|---|---|---|---|
| Ethylamine (N) | B3LYP/6-311++G(d,p) | 99.13 | 91.31 | oaji.net |
| Ethylamine (N) | B3LYP/Huz-IV | - | - | conicet.gov.ar |
Note: The experimental value is for 2-(1-Cyclohexenyl)ethylamine, a derivative of ethylamine.
Computational Analysis of Reaction Pathway Energetics and Transition State Characterization
Computational methods are essential for elucidating reaction mechanisms, determining activation energies, and characterizing transition states. Studies on ethylamine have explored its decomposition pathways and reactions under various conditions.
Table 2: Representative Activation Energies for Ethylamine Decomposition Pathways
| Reaction/Pathway | Method/Basis Set | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Ethenamine decomposition (1,3-proton shift) | G4MP2 | 297 | researchgate.net |
| Ethanimine decomposition (1,3-proton shift) | B3LYP/6-31G(d) | Not specified | researchgate.net |
| Ethylamine pyrolysis (complex pathways) | B3LYP/6-31G(2df,p) | Varies (e.g., 416) | researchgate.net |
Note: Values are illustrative and depend on the specific pathway and computational method used.
Applications of Ethylamine 15n in Investigating Chemical Reaction Mechanisms
Elucidation of Organic Reaction Pathways Involving Ethylamine-15N
In organic chemistry, this compound is instrumental in dissecting the mechanisms of reactions where the amine moiety plays a central role.
Ethylamine (B1201723), being a primary amine, is a nucleophile due to the lone pair of electrons on its nitrogen atom. When this compound is used in nucleophilic substitution reactions, the ¹⁵N label allows for the definitive tracking of the nitrogen atom's incorporation into the product. For instance, in reactions with haloalkanes, the ¹⁵N label confirms the nucleophilic attack by the amine nitrogen and helps in understanding the extent of primary, secondary, and tertiary amine formation, which can occur due to further alkylation of the initial product studymind.co.ukchemguide.co.ukchemguide.co.ukchemguide.co.uk. Studies employing ¹⁵N-labeled amines can help differentiate between various reaction pathways, such as SN1 and SN2 mechanisms, by analyzing the isotopic composition of reaction products, particularly in complex hydrothermal reactions nii.ac.jp.
The reactivity of ethylamine, including its participation in derivatization reactions like acylation, can be precisely studied using this compound. In acylation reactions, for example, ethylamine reacts with acyl chlorides to form amides. The ¹⁵N label ensures that the nitrogen atom of the newly formed amide originates from the this compound, confirming the reaction mechanism, which typically proceeds via nucleophilic addition followed by elimination chemguide.co.ukdoubtnut.com. Similarly, in reactions involving derivatizing agents like trifluoroacetic anhydride (B1165640) (TFAA) or N-hydroxysuccinimide esters (DMQC-OSu), the ¹⁵N label can confirm the successful derivatization of the amine group and aid in understanding the kinetics and efficiency of these processes for analytical purposes iu.edusigmaaldrich.com.
The thermal decomposition (pyrolysis) and oxidation of ethylamine and its derivatives can be complex, involving numerous radical intermediates and pathways. Using this compound in such studies, particularly in combustion science or high-temperature processes, allows researchers to trace the fate of the nitrogen atom. For example, detailed pyrolysis and oxidation models for ethylamine have been generated and validated using experimental data, where isotopic labeling would be crucial for confirming proposed reaction networks and identifying nitrogen-containing fragments or products researchgate.net. Studies on the pyrolysis of ethylamine have identified C-C and C-N bond scissions as initial decomposition steps, and isotopic tracing can confirm the origin of specific fragments researchgate.netresearchgate.net.
Mechanistic Studies in Biological Systems Using this compound as a Probe
In biological contexts, this compound acts as a valuable probe to unravel the intricate mechanisms of enzyme-catalyzed reactions and metabolic pathways.
Enzymes often catalyze reactions involving amines, such as deamination or amination. By using this compound as a substrate or a component of a substrate, researchers can trace its metabolic fate and understand the enzyme's catalytic mechanism. For instance, ¹⁵N NMR studies have been employed to monitor the intermediates and products of enzyme-catalyzed transformations, such as the reaction of methylamine (B109427) with aromatic amine dehydrogenase (AADH), providing insights into the covalent binding of substrate-derived nitrogen to enzyme cofactors nih.gov. In the biosynthesis of L-theanine (B554948) in tea plants, ethylamine is a key precursor, and studies using ¹⁵N-labeled precursors help elucidate the pathway and enzyme activity involved in its synthesis and incorporation researchgate.netresearchgate.net.
The Kinetic Isotope Effect (KIE) is a critical tool for identifying rate-limiting steps in enzymatic reactions. When this compound is used, the difference in reaction rates between ¹⁴N and ¹⁵N can be measured. A significant primary ¹⁵N KIE (k¹⁴N/k¹⁵N > 1) indicates that the breaking or formation of the C-N bond involving the nitrogen atom is part of the rate-determining step numberanalytics.comresearchgate.netlibretexts.org. For example, studies on enzymes like cytidine (B196190) deaminase have used ¹⁵N KIEs to demonstrate that C-N bond breaking is the dominant rate-limiting step in the enzymatic deamination of cytidine researchgate.net. These quantitative measurements provide direct evidence for the role of specific bonds in enzyme catalysis, aiding in the development of detailed mechanistic models.
The incorporation of the ¹⁵N isotope into the ethylamine molecule allows researchers to leverage the unique spectroscopic properties of this nucleus. ¹⁵N NMR spectroscopy is particularly sensitive to changes in the electronic environment of the nitrogen atom, making it an excellent tool for probing interactions such as hydrogen bonding and for monitoring chemical transformations.
Analysis of Intermolecular Interactions and Hydrogen Bonding via ¹⁵N Labeling
Intermolecular interactions, especially hydrogen bonding, play a pivotal role in determining the reactivity, structure, and properties of chemical compounds in solution. ¹⁵N labeling of ethylamine enables a detailed spectroscopic analysis of these interactions.
Understanding Hydrogen Bonding through ¹⁵N NMR Spectroscopy:
Hydrogen bonds significantly influence the electron density distribution around the nitrogen atom in ethylamine. When the nitrogen atom of ethylamine acts as a hydrogen bond acceptor (e.g., forming a hydrogen bond with an acidic proton from another molecule), the electron density at the nitrogen nucleus is reduced. This electronic perturbation is directly reflected in the ¹⁵N NMR chemical shift. Typically, the ¹⁵N chemical shift moves to a higher field (becomes more shielded) when the nitrogen is involved in a strong hydrogen bond as an acceptor. Conversely, if the nitrogen atom acts as a hydrogen bond donor, the ¹⁵N chemical shift can also be affected, though the effects are often more complex and depend on the specific interaction.
Studies on various amines have demonstrated that ¹⁵N NMR chemical shifts are sensitive indicators of hydrogen bonding. For instance, research on saturated amines has shown that solvent effects, which are largely governed by hydrogen bonding, lead to significant changes in ¹⁵N chemical shifts. When moving from nonpolar solvents to protic solvents like methanol, which can act as hydrogen bond donors, a correlation between the shifts observed and those resulting from protonation has been noted, suggesting the importance of hydrogen bonding to the amine lone pair caltech.edu.
Furthermore, deuterium (B1214612) isotope effects on ¹⁵N chemical shifts can provide quantitative information about hydrogen bond strength. In systems with intramolecular hydrogen bonds, larger deuterium isotope effects on ¹⁵N chemical shifts are observed compared to systems without such interactions, indicating a stronger perturbation of the electronic environment mdpi.com. While direct studies on this compound specifically detailing quantitative hydrogen bond strengths via ¹⁵N NMR are less common in the general literature, the principles derived from studies on other primary amines are applicable. For example, the chemical shift of the amine nitrogen is influenced by hydrogen bonding, with stronger bonds generally leading to more pronounced shifts caltech.eduntu.edu.sg.
Data on ¹⁵N Chemical Shifts and Hydrogen Bonding:
While specific experimental data for this compound under various controlled hydrogen bonding conditions are not extensively published in readily accessible general literature, general trends observed for primary amines can be extrapolated. The ¹⁵N chemical shift of ethylamine itself, in a neutral, non-interacting environment, typically falls within a certain range. Upon interaction, such as hydrogen bond formation with a donor, a shift is expected.
For example, studies on related amine systems indicate that protonation of the nitrogen atom, a more extreme form of interaction than hydrogen bonding, results in a significant deshielding effect (downfield shift) of approximately 25 ppm for amine-type nitrogens nih.gov. Hydrogen bonding, being a weaker interaction, would lead to smaller, but still measurable, shifts. The sensitivity of ¹⁵N NMR to these changes allows for the detection and characterization of these interactions.
A generalized representation of how ¹⁵N chemical shifts might be affected by hydrogen bonding in ethylamine, based on observed trends for similar primary amines, could be conceptualized as follows:
| Interaction Type | Solvent/Environment | Expected ¹⁵N Chemical Shift (ppm) | Notes |
| Free this compound | Non-polar solvent (e.g., CCl₄) | ~20-30 | Baseline, minimal intermolecular interactions. |
| Hydrogen Bonded (Weak) | Protic solvent (e.g., MeOH) | ~25-35 | Nitrogen acts as H-bond acceptor; slight downfield shift expected. |
| Hydrogen Bonded (Strong) | Strong H-bond donor | ~30-40 | More significant downfield shift due to stronger interaction. |
| Protonated (Salt form) | Acidic conditions (e.g., HCl) | ~45-55 | Nitrogen is protonated, significant deshielding. |
Note: These values are illustrative and based on general trends for primary amines. Actual experimental values can vary based on specific conditions, concentration, and measurement techniques.
The ¹⁵N nucleus's relatively low natural abundance (0.365%) and lower gyromagnetic ratio compared to ¹H means that ¹⁵N NMR experiments often require isotopic enrichment and longer acquisition times alfa-chemistry.com. However, the wealth of information gained regarding electronic structure and molecular interactions makes ¹⁵N labeling a vital technique in mechanistic studies. The ¹⁵N chemical shift is a direct probe of the electron density around the nitrogen atom, making it highly sensitive to the subtle electronic changes induced by hydrogen bonding and other intermolecular forces, thereby providing critical data for understanding reaction mechanisms.
Compound List:
Ethylamine
this compound
Ammonia
Glycine
Methanol
Tetramethylsilane (TMS)
Formamide
Carbon tetrachloride (CCl₄)
Pyridoxal-5'-phosphate (PLP)
N-methylpiperidine
Methylamine
Isotopic Tracing and Metabolic Pathway Research Utilizing Ethylamine 15n
Tracing Nitrogen Flux in Biochemical Systems
Ethylamine-15N serves as a vital isotopic tracer, enabling researchers to meticulously follow the movement and transformations of nitrogen atoms within complex biochemical systems alfa-chemistry.commetwarebio.com. The stable isotope ¹⁵N, when incorporated into ethylamine (B1201723), provides a distinct signature that can be readily detected and quantified using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry alfa-chemistry.com. This capability is fundamental for elucidating the intricate flow of nitrogen through metabolic pathways and for understanding the dynamics of various nitrogen-containing biomolecules alfa-chemistry.com.
In the realm of biochemical research, ¹⁵N-labeled compounds, including amines like ethylamine, are instrumental in mapping metabolic routes and quantifying the rates of nitrogen turnover alfa-chemistry.commetwarebio.com. For instance, studies utilizing ¹⁵N tracers have been employed to understand nitrogen fixation processes and the broader nitrogen cycle in ecosystems alfa-chemistry.comsigmaaldrich.com. By introducing this compound into a biological system, scientists can track its assimilation into amino acids, proteins, nucleic acids, and other critical nitrogenous compounds, thereby revealing key steps in nutrient assimilation and metabolic flux alfa-chemistry.commetwarebio.com.
Data Table 6.1: Conceptual Nitrogen Flux Tracking with this compound
This table illustrates the principle of tracing nitrogen flux. While specific experimental data for this compound's complete flux is complex and system-dependent, this conceptual table shows the initial labeling and potential distribution.
| Component/Metabolite | Initial Labeling (this compound) | Potential ¹⁵N Incorporation | Detection Method |
| Ethylamine | 98 atom % ¹⁵N | 100% | Mass Spectrometry |
| Amino Acid Pool (e.g., Glycine) | Derived from this compound | Variable % ¹⁵N enrichment | Mass Spectrometry |
| Protein Synthesis | Via amino acid incorporation | Variable % ¹⁵N enrichment | Mass Spectrometry, NMR |
| Nucleic Acids | Via nitrogenous bases | Variable % ¹⁵N enrichment | Mass Spectrometry, NMR |
| Urea (Excreted Nitrogen) | Metabolized nitrogen | Variable % ¹⁵N enrichment | Mass Spectrometry |
Note: Specific incorporation percentages are highly dependent on the organism, metabolic state, and experimental conditions.
Investigation of Amino Acid Metabolism and Interconversions
The study of amino acid metabolism and the interconversion of nitrogenous compounds benefits significantly from the use of stable isotope tracers like this compound alfa-chemistry.comchempep.comnih.gov. By labeling ethylamine with ¹⁵N, researchers can trace the nitrogen atom's journey through various metabolic pathways, contributing to a deeper understanding of amino acid biosynthesis, degradation, and interconversion processes alfa-chemistry.comresearchgate.net.
¹⁵N-labeled amino acids are well-established tools in metabolic research, enabling precise tracking of nitrogen flow within cellular and organismal systems chempep.comnih.gov. Research utilizing ¹⁵N-labeled methylamine (B109427) has demonstrated its incorporation into specific amino acid methyl groups, such as N-methylglutamate, using NMR techniques researchgate.net. This illustrates how amine-derived nitrogen can be tracked into complex biomolecules. Furthermore, studies investigating the biosynthesis of compounds like l-theanine (B554948) in tea plants have employed labeled precursors to clarify metabolic routes, noting that l-alanine (B1666807) is converted to l-theanine via l-glutamate rather than directly through ethylamine in vivo acs.org. Such findings underscore the importance of precise isotopic tracing to delineate specific metabolic transformations. The use of ¹⁵N-labeled precursors, including potentially ¹⁵N-labeled ethylamine or compounds derived from it, aids in mapping these complex biochemical networks and understanding nitrogen partitioning among different amino acids and related metabolites alfa-chemistry.comchempep.com.
Data Table 6.2: Potential Metabolic Incorporation of ¹⁵N from Ethylamine
This table outlines hypothetical pathways for ¹⁵N derived from ethylamine, illustrating its potential integration into amino acid synthesis or other nitrogenous metabolites.
| Metabolic Pool/Compound | Role of Nitrogen from this compound | Detection Technique | Supporting Evidence/Principle |
| Amino Acid Biosynthesis | Nitrogen source for amino group | Mass Spectrometry, NMR | General ¹⁵N amino acid tracing alfa-chemistry.comchempep.comnih.gov |
| Glutamate/Glutamine | Incorporation into amino group | Mass Spectrometry, NMR | Methylamine tracing studies researchgate.net, general ¹⁵N amino acid studies nih.govharvard.edu |
| Urea Synthesis | Nitrogen metabolism byproduct | Mass Spectrometry | General nitrogen metabolism nih.gov |
| Other Nitrogenous Metabolites | Building block for various compounds | Mass Spectrometry, NMR | Broad application of ¹⁵N tracers alfa-chemistry.commetwarebio.com |
Note: This table represents potential pathways and does not imply direct, high-efficiency conversion in all biological systems.
Fate of Nitrogenous Compounds in Environmental and Biological Matrices
The environmental and biological fate of nitrogenous compounds, including ethylamine, is a critical area of study, and the use of this compound provides a powerful tool for tracking these processes nih.govresearchgate.netkit.edu. Stable isotope tracing allows researchers to monitor how ¹⁵N-labeled ethylamine is assimilated, transformed, or lost within diverse matrices such as soil, water, and living organisms kit.edu.
In environmental contexts, amines like ethylamine can originate from both natural decomposition processes and anthropogenic activities, such as industrial emissions or agricultural practices researchgate.net. Studies employing ¹⁵N tracers are vital for understanding nitrogen cycling in agro-ecosystems, quantifying fertilizer use efficiency, and identifying pathways of nitrogen loss, such as denitrification or leaching kit.eduresearchgate.netmdpi.com. For example, ¹⁵N-labeled compounds are used to trace the fate of nitrogen in soils, monitoring its incorporation into microbial biomass, soil organic matter, or its potential to move into groundwater kit.eduresearchgate.net.
Within biological matrices, this compound can be used to investigate how organisms process and metabolize simple amines. Research on the environmental fate of amines highlights their potential to act as precursors for compounds like nitrosamines and nitramines nih.govresearchgate.net. Understanding the transformation pathways of ¹⁵N-labeled ethylamine can therefore contribute to assessing risks associated with these byproducts in various environmental settings. The broad application of ¹⁵N tracers in environmental science extends to studying nutrient cycling and pollution, demonstrating the utility of labeled compounds in dissecting complex environmental interactions .
Data Table 6.3: Potential Environmental and Biological Fates of ¹⁵N from Ethylamine
This table illustrates potential pathways for ¹⁵N derived from ethylamine in different environmental and biological compartments.
| Matrix/Compartment | Potential ¹⁵N Fate Pathways | Detection Method | Supporting Evidence/Principle |
| Soil | Microbial biomass incorporation, soil organic matter, plant uptake | Mass Spectrometry, NMR | ¹⁵N soil tracing kit.eduresearchgate.net |
| Aquatic Systems | Microbial assimilation, transformation to other N-compounds, potential precursor to nitrosamines | Mass Spectrometry, NMR | Amine fate in water nih.govresearchgate.net |
| Biological Organisms | Assimilation into amino acids/proteins, excretion (e.g., urea) | Mass Spectrometry, NMR | General ¹⁵N tracing alfa-chemistry.commetwarebio.com, amine metabolism nih.gov |
| Atmosphere | Transformation via photochemical reactions (less studied for ethylamine specifically) | GC-MS, Mass Spectrometry | Atmospheric fate of organic N scholaris.ca |
Note: Specific fates are highly dependent on environmental conditions and the biological system.
Applications in Protein and Biomolecule Labeling Strategies for Structural and Functional Studies
The incorporation of stable isotopes, particularly ¹⁵N, into proteins and other biomolecules is a cornerstone for advanced structural and functional studies, primarily through NMR spectroscopy and mass spectrometry alfa-chemistry.comnih.govnih.govresearchgate.net. While this compound itself may not be directly incorporated into proteins as a standard amino acid, its nitrogen can be assimilated into cellular nitrogen pools, which are then utilized for the de novo synthesis of ¹⁵N-labeled amino acids and subsequently proteins alfa-chemistry.comnih.gov. Therefore, this compound can indirectly contribute to ¹⁵N-labeling strategies.
¹⁵N labeling is indispensable for determining the three-dimensional structures of proteins and nucleic acids, investigating protein-ligand interactions, and probing molecular dynamics at an atomic level alfa-chemistry.comnih.govresearchgate.net. Techniques such as uniform ¹⁵N labeling, where all nitrogen atoms in the biomolecule are enriched, or residue-specific ¹⁵N labeling, which targets particular amino acids, are employed to optimize spectral resolution and signal-to-noise ratios in NMR experiments nih.govbiorxiv.org.
In quantitative proteomics, ¹⁵N labeling is a powerful method for analyzing protein expression levels and turnover rates, often employed in cell culture or model organisms chempep.comnih.gov. By tracking the incorporation of ¹⁵N, researchers can achieve accurate protein quantification, essential for understanding cellular responses to stimuli or genetic modifications nih.gov. The enhanced sensitivity and selectivity provided by ¹⁵N labeling are critical for metabolomics and structural biology, allowing for the identification of low-concentration metabolites and the precise mapping of metabolic pathways alfa-chemistry.comnih.gov.
Data Table 6.4: ¹⁵N Labeling Strategies for Biomolecule Studies
This table outlines common ¹⁵N labeling strategies and their primary applications in structural and functional studies.
| Labeling Strategy | Description | Primary Applications | Detection Techniques | Supporting Principle/Evidence |
| Uniform ¹⁵N Labeling | ¹⁵N enrichment across all nitrogen atoms in the biomolecule. | Protein structure determination (NMR), protein dynamics, biomolecular interactions. | NMR, Mass Spectrometry | alfa-chemistry.comnih.govresearchgate.netbiorxiv.org |
| Residue-Specific ¹⁵N Labeling | ¹⁵N enrichment in specific amino acid residues or regions of a biomolecule. | Reducing spectral crowding in NMR for larger proteins, targeted functional studies. | NMR | nih.govbiorxiv.org |
| Metabolic Labeling | Incorporation of ¹⁵N-containing precursors (e.g., ¹⁵N-labeled amino acids, or assimilated nitrogen) into living cells/organisms. | Quantitative proteomics, protein turnover, metabolic flux analysis. | Mass Spectrometry | chempep.comnih.gov |
Note: this compound can serve as a nitrogen source that is assimilated and then incorporated into amino acids for subsequent protein labeling.
Compound Name List:
this compound
Ethylamine
Ammonia (NH3)
Ammonium (B1175870) chloride (NH4Cl)
Nitrate (NO3)
Amino acids (general)
Glutamine
N-methylglutamate
gamma-glutamylmethylamide
5-hydroxy-N-methylpyroglutamate
Serine
Glutamate
Tricarboxylic acid cycle intermediates
Nitrosamines
Nitramines
Methylamine
Dimethylamine (DMA)
Diethylamine (DEA)
Monoethanolamine (MEAT)
N-ethylbenzamide (EB)
Benzoic acid
Urea
Alanine
Glycine
Lysine
Methionine
Leucine
Epinephrine
Norepinephrine
GroE chaperone proteins
Alamethicin
Trichoderma viride
DsbA protein
DsbB protein
Cytochrome bo3 oxidase
N-Nitrosodimethylamine (NDMA)
N-Nitrosodiethylamine (NDEA)
N-Nitrosomorpholine (NMOR)
N-Nitrosopyrrolidine (NPYR)
N-Nitrosopiperidine (NPIP)
N-Nitrosodipropylamine (NDPA)
N-Nitrosodibutylamine (NDBA)
N-methylacetamide
Isocyanic acid
Formamide
L-alanine
L-glutamate
L-theanine
CsADC (Cortex with epidermis from root tissue)
AtSDC
Advanced Research Directions and Future Perspectives for Ethylamine 15n
Development of Novel Isotopic Labeling Strategies and Reagents
The synthesis of Ethylamine-15N and other 15N-labeled compounds is foundational to their application in research. alfa-chemistry.com Current methods for producing 15N labeled compounds include direct incorporation, isotopic exchange, and biosynthetic incorporation. alfa-chemistry.com Direct incorporation involves using 15N-labeled precursors like 15NH4Cl or 15NH3 gas in chemical reactions. alfa-chemistry.com Isotopic exchange facilitates the replacement of 14N atoms with 15N atoms using isotopically labeled reagents, a technique often applied to amines, amides, and nitriles. alfa-chemistry.com In biological systems, biosynthetic incorporation is achieved by growing microorganisms in media containing 15N-labeled sources, resulting in the synthesis of 15N-labeled proteins and other biomolecules. alfa-chemistry.com
Future advancements will likely focus on creating more efficient, selective, and cost-effective labeling strategies. The development of novel reagents that can introduce the 15N isotope into specific molecular positions with high precision will be a key area of research. This will enable more sophisticated tracer studies and provide deeper insights into reaction mechanisms and metabolic pathways. frontiersin.org A recent innovative approach involves a Zincke activation strategy for a nitrogen isotope exchange reaction to label pyridines and other heterocycles, including structurally complex pharmaceuticals. chemrxiv.org
Key Areas for Future Development:
Site-Specific Labeling: Designing reagents and catalytic systems that can selectively label specific nitrogen atoms within a complex molecule.
Improved Efficiency: Optimizing reaction conditions and developing more potent labeling reagents to increase the yield and reduce the cost of producing this compound.
"On-Demand" Labeling: Creating methods for the rapid and efficient labeling of molecules immediately prior to their use, which is particularly important for short-lived isotopes but also beneficial for managing inventories of stable isotopes.
Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Analysis
The analysis of this compound and its downstream products relies heavily on spectroscopic and spectrometric techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for distinguishing between labeled and unlabeled compounds. alfa-chemistry.com Advanced techniques such as 2D 1H-15N NMR correlation experiments are crucial for detailed structural elucidation. nih.gov
The integration of these advanced spectroscopic methods with computational chemistry will provide a more comprehensive understanding of the systems under investigation. rsc.orgresearchgate.net Computational models can predict spectroscopic signatures, simulate reaction pathways, and help interpret complex experimental data. For instance, combining experimental NMR data with quantum chemical calculations can provide detailed insights into molecular structure and dynamics. researchgate.net The development of automated systems coupling techniques like Ti(III) reduction with N2O laser spectrometry is facilitating routine, low-cost, high-temporal-resolution triple-isotope analyses of nitrate, a potential downstream product of this compound metabolism in environmental studies. tandfonline.com
Emerging Trends in Analysis:
Multi-Isotope Labeling: The use of compounds labeled with multiple isotopes, such as 2H, 13C, and 15N, provides more detailed insights into structural, kinetic, and mechanistic properties. alfa-chemistry.com
High-Resolution Mass Spectrometry: Advanced MS techniques offer high sensitivity and mass accuracy, enabling the precise quantification of isotopologues and the identification of unknown metabolites. researchgate.net
In-situ and Real-time Monitoring: The development of spectroscopic techniques that can monitor isotopic labeling in real-time and within living systems will revolutionize metabolic research. rsc.orgresearchgate.net
Table 1: Advanced Spectroscopic and Computational Techniques for this compound Analysis
| Technique | Application for this compound | Potential Future Advancements |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural determination, studying protein-ligand interactions, and investigating dynamic processes. alfa-chemistry.comalfa-chemistry.com | Higher field magnets for increased sensitivity and resolution; development of novel pulse sequences for studying complex systems. researchgate.net |
| Mass Spectrometry (MS) | Precise measurement of nitrogen-containing molecules, elucidating metabolic pathways. alfa-chemistry.com | Integration with ion mobility for separating isomeric compounds; enhanced fragmentation techniques for structural elucidation. |
| Raman Spectroscopy | Non-invasive, in-situ analysis of headspace gases in metabolic studies. rsc.orgresearchgate.net | Surface-enhanced Raman spectroscopy (SERS) for ultra-sensitive detection; tip-enhanced Raman spectroscopy (TERS) for nanoscale chemical imaging. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | In-situ analysis of gases and liquid-phase components in biological cultures. rsc.orgresearchgate.net | Development of faster and more sensitive detectors; application in microfluidic devices for high-throughput analysis. |
| Computational Chemistry | Prediction of spectroscopic properties, simulation of reaction mechanisms, and interpretation of experimental data. | Integration with machine learning and artificial intelligence for data analysis and prediction; development of more accurate and efficient theoretical models. |
Exploration of this compound in Supramolecular Chemistry and Advanced Materials Science
Supramolecular chemistry, which focuses on the study of non-covalent interactions, presents a promising frontier for the application of this compound. miami.edu Isotopic labeling can be a powerful tool for elucidating the structure and dynamics of supramolecular assemblies. rsc.org By selectively labeling components of a host-guest system or a self-assembled structure, researchers can use techniques like NMR to probe intermolecular interactions and determine the positions of specific molecules within the assembly.
In materials science, this compound can be used to study the synthesis and properties of nitrogen-containing materials. For example, it can be incorporated into polymers or surface coatings to investigate their structure, stability, and degradation mechanisms. The unique nuclear properties of 15N can be exploited in solid-state NMR studies to provide insights into the local environment of nitrogen atoms within a material.
Potential Research Areas:
Host-Guest Chemistry: Using this compound to study the binding of guest molecules within synthetic hosts, providing information on binding constants, stoichiometry, and the nature of intermolecular interactions. miami.edu
Self-Assembly: Incorporating 15N labels into self-assembling molecules to understand the mechanism of assembly and the structure of the resulting supramolecular architectures.
Polymer Chemistry: Using this compound as a tracer to study polymerization kinetics and mechanisms, as well as the structure and dynamics of nitrogen-containing polymers.
Expanding Research Applications in Environmental Chemistry and Green Chemical Processes
This compound is a valuable tracer for studying the nitrogen cycle and the fate of nitrogen-containing pollutants in the environment. wikipedia.org By introducing this compound into an ecosystem, researchers can track its transformation and movement through various environmental compartments, including soil, water, and the atmosphere. researchgate.net This information is crucial for understanding processes such as nitrification, denitrification, and nitrogen fixation. nih.govnih.gov
In the context of green chemistry, this compound can be used to develop more sustainable chemical processes. For example, it can be used as a tracer to optimize the efficiency of catalysts and to minimize the formation of unwanted byproducts in nitrogen-related industrial processes. The use of stable isotopes like 15N avoids the radioactive waste associated with radioisotopes, making it an environmentally friendly research tool.
Future Environmental and Green Chemistry Applications:
Pollutant Tracing: Using this compound to track the environmental fate of herbicides and other agricultural chemicals derived from ethylamine (B1201723). wikipedia.org
Bioremediation: Studying the microbial degradation of nitrogen-containing pollutants by using 15N-labeled compounds to monitor the metabolic pathways of microorganisms.
Catalyst Development: Employing this compound to investigate the mechanisms of catalytic reactions involving nitrogen-containing substrates and reagents, leading to the design of more efficient and selective catalysts. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethylamine-15N, and how do isotopic labeling protocols influence yield and purity?
- Methodological Answer : this compound synthesis typically involves nucleophilic substitution or reductive amination using 15N-labeled precursors (e.g., ammonia-15N or nitriles). For example, Gabriel synthesis with potassium phthalimide-15N and ethyl bromide yields labeled ethylamine after hydrolysis. Isotopic purity (>98%) must be verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Reaction conditions (temperature, solvent polarity) should be optimized to minimize isotopic dilution. Safety protocols, including fume hood use and PPE (gloves, goggles), are critical due to ethylamine’s volatility .
Q. How does 15N isotopic labeling affect the physicochemical properties of ethylamine in experimental systems?
- Methodological Answer : While 15N does not alter chemical reactivity, it introduces detectable mass differences in MS (e.g., +1 Da shift in molecular ion peaks) and distinct splitting patterns in NMR (e.g., 15N-1H coupling in HSQC spectra). Researchers must calibrate instruments using 15N reference standards and account for isotopic effects in kinetic studies (e.g., altered vibrational frequencies in IR) .
Q. What characterization techniques are essential for confirming the identity and isotopic enrichment of this compound?
- Methodological Answer :
- NMR : 15N NMR (e.g., 1H-15N HSQC) to confirm chemical shifts (δ ~35 ppm for primary amines).
- MS : High-resolution MS (HRMS) to verify molecular formula (C₂H₇15N) and isotopic abundance.
- Elemental Analysis : Combustion analysis to quantify %15N incorporation .
- Chromatography : GC-MS or HPLC with isotope-sensitive detectors (e.g., charged aerosol detection) to assess purity .
Q. What safety and handling protocols are mandatory for this compound in laboratory settings?
- Methodological Answer :
- Storage : In airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent decomposition.
- Handling : Conduct all work in fume hoods with spill trays. Use chemical-resistant gloves (nitrile) and full-face shields .
- Waste Disposal : Segregate isotopic waste and coordinate with licensed agencies for 15N-specific disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when tracking this compound in metabolic pathways?
- Methodological Answer : Contradictions may arise from isotopic scrambling or background noise. Mitigation strategies include:
- Control Experiments : Use unlabeled ethylamine to distinguish natural abundance 15N signals.
- Isotopic Dilution Assays : Quantify tracer persistence via LC-MS/MS with internal standards.
- Statistical Validation : Apply ANOVA or t-tests to confirm signal significance (p <0.05) .
Q. What experimental designs are optimal for studying the kinetic isotope effect (KIE) of this compound in enzyme-catalyzed reactions?
- Methodological Answer :
- Competitive KIE : Co-incubate 14N and 15N ethylamine with enzymes (e.g., monoamine oxidase) and measure rate ratios (k14/k15) via isotopic ratio MS .
- Computational Modeling : Use density functional theory (DFT) to predict KIE values and validate with experimental data .
- Error Analysis : Report uncertainties in KIE calculations using propagation of error formulae .
Q. How can this compound be integrated into multi-isotope tracing studies to investigate nitrogen flux in biological systems?
- Methodological Answer :
- Dual-Labeling : Combine 15N-ethylamine with 13C-glucose to track cross-talk between C/N metabolism.
- Time-Resolved Sampling : Collect timepoints (0–24 hrs) for extracellular metabolite profiling via LC-HRMS.
- Pathway Analysis : Use software like MetaCyc or KEGG to map 15N incorporation into amino acids/nucleotides .
Q. What strategies address challenges in quantifying low-abundance this compound adducts in complex matrices (e.g., serum, plant extracts)?
- Methodological Answer :
- Sample Preparation : Deproteinize with cold acetone, then derivatize with dansyl chloride for fluorescence detection .
- Sensitivity Enhancement : Use matrix-matched calibration curves to correct for ion suppression in MS .
- Limit of Detection (LOD) : Validate LOD (<1 nM) via signal-to-noise ratios (S/N ≥3) .
Data Reporting and Reproducibility Guidelines
- Supplementary Materials : Provide raw NMR/MS spectra, synthetic protocols, and statistical codes in open-access repositories .
- Ethical Compliance : Disclose funding sources and conflicts of interest in the "Acknowledgments" section .
- Reproducibility Checklist : Include reagent batch numbers, instrument calibration dates, and environmental conditions (e.g., humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
